![molecular formula C21H23N3O B14159197 N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide CAS No. 395657-50-8](/img/structure/B14159197.png)
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is notable for its unique structure, which includes a quinoline moiety substituted with trimethyl groups and an amide linkage
Méthodes De Préparation
The synthesis of N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ringIndustrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the amide group.
Applications De Recherche Scientifique
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the trimethyl and amide groups.
Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different reactivity and biological activity.
N,N-dimethyl-2,4,6-trinitroaniline: Another compound with dimethylamine substitution, but with different functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Propriétés
Numéro CAS |
395657-50-8 |
|---|---|
Formule moléculaire |
C21H23N3O |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C21H23N3O/c1-13-10-14(2)20-18(11-13)19(12-15(3)22-20)23-17-8-6-16(7-9-17)21(25)24(4)5/h6-12H,1-5H3,(H,22,23) |
Clé InChI |
KTVKPQKBBSCNPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)C(=O)N(C)C)C |
Solubilité |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


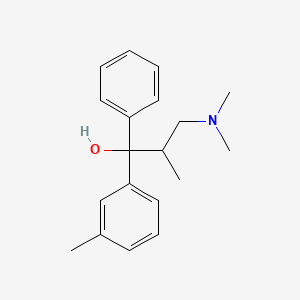
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
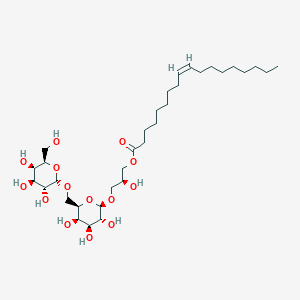
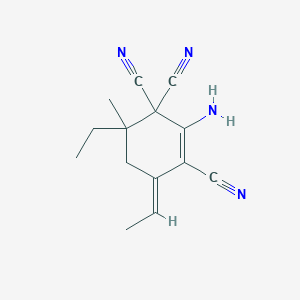
![2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarbonyl chloride](/img/structure/B14159137.png)
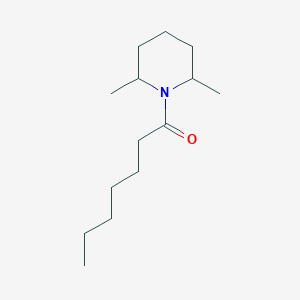
![4-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzonitrile](/img/structure/B14159145.png)
![Ethyl 3-methyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]but-2-enoate](/img/structure/B14159149.png)

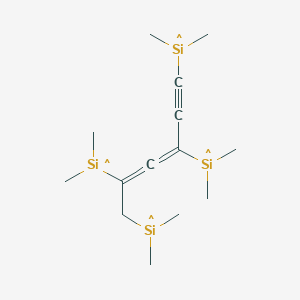
![N~4~-[(Furan-2-yl)methyl]-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B14159166.png)
![1-(4-fluorophenyl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14159167.png)
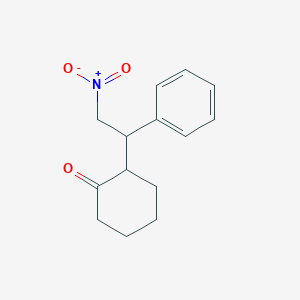
![N-Cyclopentyl-2-[(2,5-dimethylphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14159182.png)
